Bensulfuron Amine

CAS No.:

Cat. No.: VC18561658

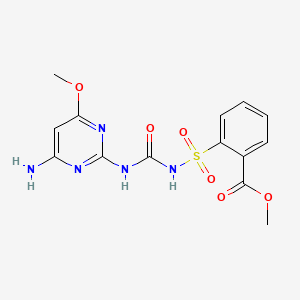

Molecular Formula: C14H15N5O6S

Molecular Weight: 381.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N5O6S |

|---|---|

| Molecular Weight | 381.37 g/mol |

| IUPAC Name | methyl 2-[(4-amino-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |

| Standard InChI | InChI=1S/C14H15N5O6S/c1-24-11-7-10(15)16-13(17-11)18-14(21)19-26(22,23)9-6-4-3-5-8(9)12(20)25-2/h3-7H,1-2H3,(H4,15,16,17,18,19,21) |

| Standard InChI Key | QMSGJWLLMCENLX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=NC(=C1)N)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Bensulfuron amine belongs to the sulfonylurea class of herbicides, characterized by a sulfonamide bridge connecting a heterocyclic ring to a benzoic acid derivative. Its systematic IUPAC name, methyl 2-[(4-amino-6-methoxy-2-pyrimidinyl)carbamoylsulfamoylmethyl]benzoate, reflects its intricate molecular architecture . The compound’s structure integrates a methoxy-substituted pyrimidine ring, a sulfonylurea linkage, and a methyl benzoate group, which collectively confer herbicidal activity and selectivity.

Table 1: Key Physicochemical Properties of Bensulfuron Amine

The absence of a CAS registry number suggests that bensulfuron amine is primarily recognized as an impurity or metabolite of its parent compound, bensulfuron-methyl (CAS 83055-99-6) . Despite this, its biological activity and chemical behavior have been extensively studied due to its relevance in herbicide metabolism and environmental fate.

Synthesis and Manufacturing

The synthesis of bensulfuron amine typically involves multi-step reactions starting from 2-sulfamoylbenzoic acid derivatives and 4-amino-6-methoxypyrimidine. A common pathway includes:

-

Sulfonylation: Reaction of methyl 2-(chlorosulfonylmethyl)benzoate with 4-amino-6-methoxypyrimidine-2-amine.

-

Carbamoylation: Introduction of the carbamoyl group via phosgene or urea derivatives.

-

Esterification: Final modification to stabilize the methyl ester moiety .

Industrial-scale production requires stringent control over reaction conditions to minimize byproducts such as unreacted intermediates or isomeric impurities. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry ensure purity levels suitable for agricultural use.

Mechanism of Action: Targeting Amino Acid Biosynthesis

Bensulfuron amine exerts its herbicidal effect through potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This mitochondrial enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant protein synthesis and growth .

Biochemical Impact on Plant Cells

In susceptible weeds, ALS inhibition leads to:

-

Depletion of branched-chain amino acids: Within 48 hours of exposure, valine, leucine, and isoleucine levels drop to 25–49% of baseline concentrations in sensitive rice cells .

-

Accumulation of non-target amino acids: Alanine, serine, and aspartate levels increase by up to 135%, indicating metabolic dysregulation .

-

Protein synthesis arrest: Reduced amino acid availability decreases protein content by 30–40% in normal cells, culminating in growth cessation and plant death .

Table 2: Amino Acid Profile Changes in Rice Cells Exposed to Bensulfuron Amine (48-hour treatment)

| Amino Acid | Normal Cells (% Change) | Tolerant Cells (% Change) |

|---|---|---|

| Valine | -75% | +20% |

| Leucine | -68% | +15% |

| Isoleucine | -51% | +10% |

| Alanine | +120% | +5% |

| Aspartate | +90% | +3% |

Tolerant plant varieties, often developed through selective breeding or genetic modification, exhibit reduced ALS sensitivity or enhanced amino acid uptake, mitigating these effects .

Agricultural Applications and Formulations

Bensulfuron amine is formulated as wettable powders (WP), water-dispersible granules (WG), and suspension concentrates (SC) for broad-spectrum weed control in rice paddies, wheat fields, and soybean plantations. Key advantages include:

-

Selectivity: Effective against Cyperus difformis (smallflower umbrella sedge) and Echinochloa crus-galli (barnyard grass) at application rates of 10–50 g/ha, with minimal crop phytotoxicity .

-

Residual Activity: Soil half-life of 30–60 days ensures prolonged suppression of weed germination.

-

Synergistic Combinations: Often mixed with pretilachlor or pyrazosulfuron-ethyl to combat herbicide-resistant biotypes.

Environmental Fate and Ecotoxicology

Despite its agricultural benefits, bensulfuron amine’s environmental profile requires careful management:

-

Soil Adsorption: Low Koc values (20–50 mL/g) indicate high mobility in sandy soils, posing groundwater contamination risks.

-

Microbial Degradation: Pseudomonas and Bacillus species metabolize the sulfonylurea bridge, producing non-toxic pyrimidine and benzoic acid derivatives.

-

Non-Target Toxicity: LC₅₀ values exceed 100 mg/L for Daphnia magna and Oncorhynchus mykiss, classifying it as moderately toxic to aquatic organisms .

Resistance Mechanisms and Mitigation Strategies

Overreliance on ALS inhibitors has led to widespread resistance in weeds like Amaranthus retroflexus (redroot pigweed). Documented resistance mechanisms include:

-

ALS Gene Mutations: Substitutions at Pro197Ser or Trp574Leu residues reduce herbicide binding affinity.

-

Enhanced Metabolic Detoxification: Cytochrome P450 monooxygenases in resistant Lolium rigidum (rigid ryegrass) degrade bensulfuron amine 5–10× faster than in susceptible strains.

Integrated resistance management advocates rotating bensulfuron amine with PSII inhibitors (e.g., atrazine) or HPPD inhibitors (e.g., mesotrione) to delay resistance evolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume